molecular formula C18H17NO2S2 B2481327 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(methylthio)benzamide CAS No. 2034405-60-0

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(methylthio)benzamide

Cat. No.: B2481327
CAS No.: 2034405-60-0
M. Wt: 343.46
InChI Key: AOMHKQASTMRDCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(methylthio)benzamide is a useful research compound. Its molecular formula is C18H17NO2S2 and its molecular weight is 343.46. The purity is usually 95%.
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Scientific Research Applications

Chemoselective N-benzoylation

  • Chemoselective N-benzoylation of aminophenols : This paper discusses the N-benzoylation of 2-aminophenol and 4-aminophenol using benzoylisothiocyanates. The resulting N-(2-hydroxyphenyl)benzamides are compounds of biological interest, identified by various analytical and spectral data (Singh, Lakhan, & Singh, 2017).

Antimicrobial Properties

  • Synthesis and antimicrobial properties : Acylthiourea derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. These derivatives were prepared from benzoyl isothiocyanate and primary aromatic amines, characterized by melting point, solubility, and spectral data (Limban et al., 2011).

Antipathogenic Activity

  • Antipathogenic Activity of New Thiourea Derivatives : Acylthioureas tested for interaction with bacterial cells demonstrated potential anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban, Marutescu, & Chifiriuc, 2011).

Antioxidant Activity

  • Evaluation of Antioxidant Activity in Benzothiazole Derivatives : Benzothiazoles and thioureas, like the studied compound, show antioxidant properties. The study evaluated their ability to scavenge free radicals and protect against reactive species (Cabrera-Pérez et al., 2016).

Histone Deacetylase Inhibition

  • Oral Activity of Histone Deacetylase Inhibitor : N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound structurally related to the chemical , is an orally active histone deacetylase inhibitor with potential in cancer treatment (Zhou et al., 2008).

Anticancer Properties

  • Anticancer Evaluation of Benzamide Metal Complexes : 2-Hydroxy-N-(4-phenylthiazol-2-yl)benzamide metal complexes exhibit significant cytotoxicity against human colon carcinoma cells, indicating potential as antitumor agents (Rizk, Emara, & Mahmoud, 2021).

Heterocyclic Synthesis

  • Synthesis of Heterocyclic Skeletons : The compound's reaction with various agents leads to the formation of different cyclic products, contributing to heterocyclic chemistry and potential drug development (Fathalla & Pazdera, 2002).

Structural Analysis

  • Crystal Structure Studies : X-ray diffraction studies provide insights into the crystal structure of related compounds, aiding in the understanding of their molecular interactions and stability (Sharma et al., 2016).

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S2/c1-22-16-8-4-3-7-13(16)18(21)19-10-15(20)14-11-23-17-9-5-2-6-12(14)17/h2-9,11,15,20H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMHKQASTMRDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.